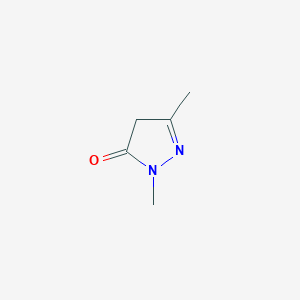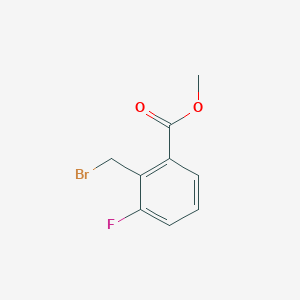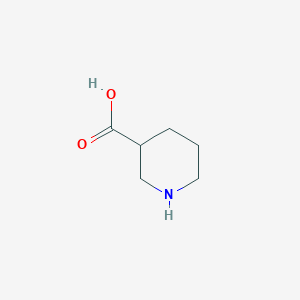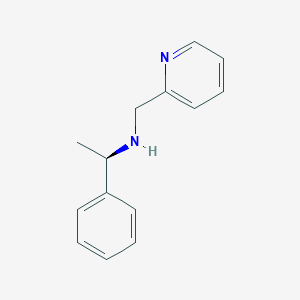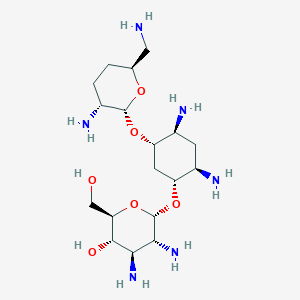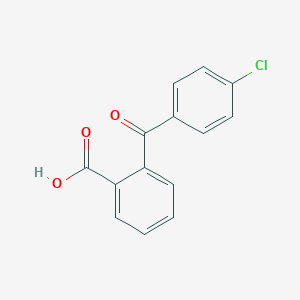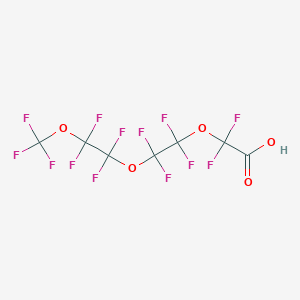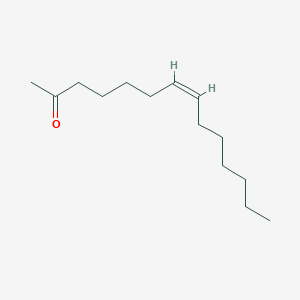![molecular formula C₅¹³CH₁₁DO₆ B118891 D-[5,6-13C2]葡萄糖 CAS No. 201417-06-3](/img/structure/B118891.png)
D-[5,6-13C2]葡萄糖
描述
D-[5,6-13C2]Glucose is a glucose molecule where the 5th and 6th carbon atoms are labeled with the stable isotope of carbon, 13C. This labeling is useful for tracing the metabolic pathways of glucose and understanding its transformations under various conditions, such as during pyrolysis or in chemical reactions.
Synthesis Analysis
The synthesis of isotopically labeled glucose derivatives, including D-[5,6-13C2]Glucose, involves various chemical reactions. For instance, the synthesis of D-glucose-6-13C is described through the Kiliani reaction of hydrogen cyanide-13C with a pentofuranose derivative, followed by hydrolysis and reduction steps . Similarly, the synthesis of D-(6R) - and D-(6S) -(6-2H1) glucose involves the formation of a deuterated hexynofuranose from D-glucose, followed by stereospecific reduction and dihydroxylation .
Molecular Structure Analysis
The molecular structure of D-[5,6-13C2]Glucose is similar to that of natural glucose, with the exception of the two carbon atoms labeled with 13C. This labeling does not significantly alter the physical properties of the molecule but allows for the tracing of these specific carbons through various chemical processes using techniques such as 13C NMR spectroscopy .
Chemical Reactions Analysis
D-[5,6-13C2]Glucose can undergo a variety of chemical reactions. For example, during the pyrolysis of D-glucose, various fragmentation mechanisms such as the cyclic Grob 1,3-diol fragmentation and the tandem alkaline pinacol rearrangement/retro-aldol fragmentation (TAPRRAF) can lead to the formation of carbonyl compounds . The use of isotopic labeling has also led to an improved understanding of the mechanisms of pyrolytic formation of furans from D-glucose . Additionally, D-glucose has been used as a C1 synthon in the synthesis of benzimidazoles, with isotopic studies confirming the source of methine .
Physical and Chemical Properties Analysis
The physical and chemical properties of D-[5,6-13C2]Glucose are expected to be similar to those of unlabeled glucose, as isotopic labeling typically does not significantly alter these properties. However, the presence of the 13C label allows for the detailed study of the molecule's behavior in various environments, such as in hydrothermal reactions where D-glucose is transformed into 5-hydroxymethylfurfural through D-fructose . The isotopic labeling also facilitates the study of the kinetics of these transformations using in situ 13C NMR spectroscopy .
科学研究应用
脑代谢研究
D-[5,6-13C2]葡萄糖在研究脑代谢方面发挥了重要作用。它已被用于通过磁共振成像(MRI)等技术研究葡萄糖的摄取和代谢。例如,Nasrallah等人(2013年)利用涉及2-脱氧-D-葡萄糖(2DG)的方法间接检测脑组织中的葡萄糖摄取,使用MRI进行研究,而无需同位素标记(Nasrallah et al., 2013)。
代谢通量分析
该化合物还用于代谢通量分析,有助于量化生物系统中的代谢网络。Zamboni等人(2009年)描述了一种使用13C标记的葡萄糖,包括D-[5,6-13C2]葡萄糖的协议,用于分析微生物中的代谢通量,提供了对微生物代谢的见解(Zamboni et al., 2009)。
追踪代谢途径
D-[5,6-13C2]葡萄糖用于追踪各种研究中葡萄糖的代谢途径。Tissot等人(1990年)开发了一种使用13C标记的葡萄糖追踪人类代谢途径的方法,展示了其在理解人类代谢中的应用(Tissot et al., 1990)。
研究碳水化合物热解
该化合物有助于理解碳水化合物的热解机制。Paine等人(2008年)在其对D-葡萄糖热解的研究中使用了13C标记,有助于揭示各种醛基化合物的形成机制(Paine et al., 2008)。
研究细胞中的葡萄糖代谢
它还被应用于研究各种细胞类型中的葡萄糖代谢。Gruetter等人(1994年)利用局部化的13C核磁共振光谱学研究了D-[1-13C]葡萄糖的脑代谢,揭示了大脑葡萄糖代谢的见解(Gruetter et al., 1994)。
合成和结构分析
该化合物有助于合成其他分子和进行结构分析。例如,Wu等人(1992年)合成了D-(1,5,6-13C3)葡萄糖,展示了同位素标记葡萄糖在合成化学中的实用性(Wu et al., 1992)。
未来方向
Continuous Glucose Monitoring (CGM) is an emerging technology that provides a continuous measure of interstitial glucose levels . This technology is used to provide a more complete picture of blood glucose patterns and trends, both retrospectively through data downloads, and in real-time . Another potential direction is the development of carbohydrate-containing therapeutics .
属性
IUPAC Name |
(3R,4S,5S,6R)-6-(hydroxy(113C)methyl)(613C)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-KMCBXZDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469230 | |
| Record name | D-(5,6-~13~C_2_)Glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-[5,6-13C2]Glucose | |
CAS RN |
201417-06-3 | |
| Record name | D-(5,6-~13~C_2_)Glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



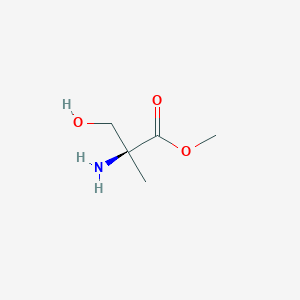
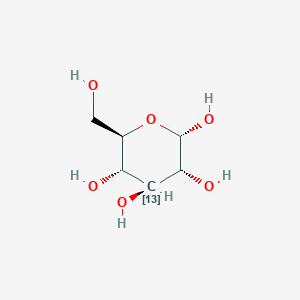
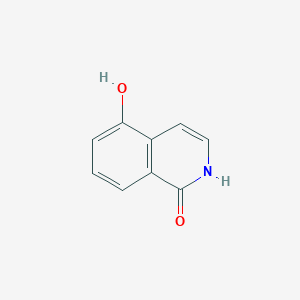
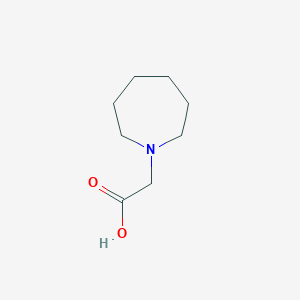
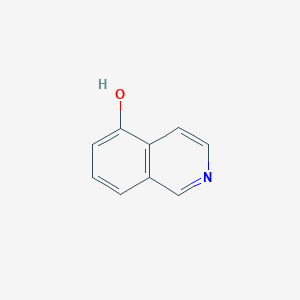
![D-[4-13C]Glucose](/img/structure/B118824.png)
